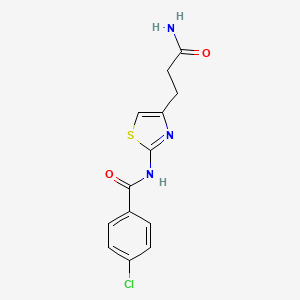

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

Descripción

Propiedades

IUPAC Name |

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c14-9-3-1-8(2-4-9)12(19)17-13-16-10(7-20-13)5-6-11(15)18/h1-4,7H,5-6H2,(H2,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUQQSQWIIBZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and oxopropyl groups. The final step involves the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzene ring.

Aplicaciones Científicas De Investigación

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring and amide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The chlorobenzene moiety may also play a role in binding to hydrophobic pockets within target molecules.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Thiazole Derivatives

Key Observations :

- Electron-Withdrawing vs.

- Solubility Modifiers: Morpholinomethyl (4d, 4i) and piperazine (4e) substituents enhance hydrophilicity compared to the target’s 3-amino-3-oxopropyl chain, which balances polarity with a shorter alkyl spacer .

Physicochemical Properties

Melting points and spectral data highlight stability and structural validation (Table 2).

Table 2: Physicochemical Properties of Thiazole Derivatives

Analysis :

- The target compound’s lack of reported data necessitates extrapolation from analogs. For instance, the 3-amino-3-oxopropyl group in compound 28 shows characteristic ¹H NMR signals near δ 3.10 (alkyl chain) and δ 6.90 (amide NH₂), which may align with the target’s spectral profile.

- Higher melting points in dichlorobenzamide derivatives (4d, 4e) suggest enhanced crystallinity due to halogenated aromatic systems compared to non-halogenated analogs .

Actividad Biológica

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is a synthetic organic compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

Compound Overview

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide features a thiazole ring, an amide group, and a chlorobenzene moiety. Its structural characteristics contribute to its unique reactivity and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. The initial steps include the preparation of the thiazole ring followed by the introduction of amino and oxopropyl groups. The final step is the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under controlled conditions to yield the desired compound.

The biological activity of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's thiazole and amide groups facilitate hydrogen bonding with proteins, potentially inhibiting their function. The chlorobenzene moiety enhances binding affinity by interacting with hydrophobic pockets in target proteins.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has shown micromolar inhibition against HSET (KIFC1), a mitotic kinesin essential for proper spindle formation in centrosome-amplified cancer cells. This inhibition leads to the induction of a multipolar phenotype, resulting in aberrant cell division and apoptosis .

Case Studies

-

Inhibition of HSET in Cancer Cells :

- A study demonstrated that N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide effectively inhibited HSET activity in vitro, leading to significant changes in cell morphology and viability in centrosome-amplified human cancer cells .

- The compound exhibited a half-life of approximately 215 minutes in plasma stability assays, indicating its potential for sustained biological activity.

- Comparison with Similar Compounds :

Data Tables

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | HSET | 5 | Induces multipolarity in cancer cells |

| Study 2 | Other Kinesins | 20 | Lesser effect compared to HSET |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling thiazole derivatives with benzamide precursors. For example, refluxing thiazole intermediates (e.g., 5-chlorothiazol-2-amine) with substituted benzoyl chlorides in pyridine is a common approach . Post-synthesis, validate purity using HPLC (e.g., ≥98% purity criteria) and confirm structural integrity via (e.g., chemical shifts for amide protons at δ 10-12 ppm) and IR spectroscopy (amide C=O stretches ~1650-1700 cm) . Melting point consistency (e.g., 215–220°C ranges) can further verify batch reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize to confirm the thiazole ring protons (δ 7.5-8.5 ppm), amide NH (δ 6.5-7.5 ppm), and aromatic protons from the 4-chlorobenzamide moiety (δ 7.2-7.8 ppm). should highlight the carbonyl carbons (amide C=O at ~165-170 ppm, thiazole C-S at ~140-150 ppm). IR spectroscopy identifies amide I/II bands and C-Cl stretches (~750 cm). Mass spectrometry (HR-MS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm mass error .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer : For antimicrobial or anticancer screening, use standardized protocols like broth microdilution (MIC assays) or MTT cell viability tests. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines (e.g., HeLa, MCF-7). Ensure solubility in DMSO/PBS and test at concentrations ≤100 µM to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting HPLC retention times or NMR shifts)?

- Methodological Answer : Contradictions may arise from polymorphic forms or residual solvents. Use orthogonal techniques:

- HPLC : Compare retention times under identical mobile phases (e.g., acetonitrile/water gradients) and column temperatures .

- NMR : Perform to assign ambiguous peaks and rule out impurities.

- XRD : Confirm crystallinity if polymorphs are suspected .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound’s thiazole and benzamide moieties?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs replacing the 4-chlorobenzamide with fluorinated or methoxy-substituted benzamides to assess electronic effects .

- Thiazole Core Alterations : Introduce methyl or amino groups at the 4-position of the thiazole ring to evaluate steric/electronic impacts on binding .

- Biological Correlation : Use molecular docking to map interactions with target proteins (e.g., bacterial PPTases) and validate with enzymatic inhibition assays .

Q. What are the stability challenges for this compound under physiological conditions, and how can degradation products be characterized?

- Methodological Answer : The amide bond and thiazole ring may hydrolyze in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., hydrolyzed benzamide or oxidized thiazole derivatives). Use isotopically labeled analogs to track degradation pathways .

Q. How can computational modeling complement experimental data to predict pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.

- Docking Studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to rationalize antimicrobial activity observed in vitro .

- MD Simulations : Assess binding stability of the compound-enzyme complex over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.